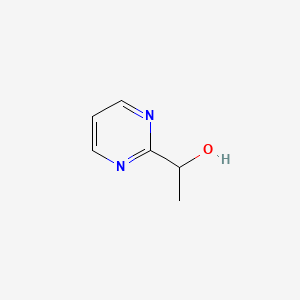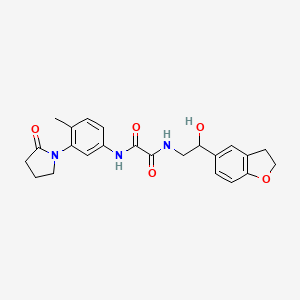![molecular formula C17H15BrClNO2 B2529294 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326872-22-3](/img/structure/B2529294.png)
7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a derivative of the benzoxazepin class, which is a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related benzoxazepin compounds involves various strategies, such as thermolysis and alkylation reactions. For instance, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was synthesized through the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . Alkylation reactions are also employed, as seen in the synthesis of derivatives of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one using alkyl tosylates . These methods could potentially be adapted for the synthesis of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structures of benzoxazepin derivatives . The nature of hydrogen bonds between molecules in both solution and crystalline states can be elucidated using this method, as well as IR spectroscopy . These techniques would likely be applicable in analyzing the molecular structure of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.
Chemical Reactions Analysis
The reactivity of benzoxazepin derivatives can be influenced by substituents and reaction conditions. For example, the basic hydrolysis of 3-acetoxy-7-bromo-5-(o-chlorophenyl)-1-ethoxycarbonylmethyl-1,2-dihydro-3H-1,4-benzdiazepin-2-one leads to the formation of various hydroxy derivatives . Additionally, unexpected reactions can occur, such as the bromine migration observed during the synthesis of thieno[3,4-b][1,5]benzoxazepin-10-ones . These findings suggest that the chemical behavior of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one could be complex and may require careful analysis of reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepin derivatives can be characterized using various spectroscopic techniques, including IR, 1H, 13C, and 31P NMR spectroscopy . These methods provide information on the electronic environment of atoms within the molecule and can be used to infer properties such as solubility, stability, and reactivity. The antibacterial activity of some benzoxazepin derivatives has also been evaluated, indicating potential pharmacological applications . Similar analyses would be necessary to fully understand the physical and chemical properties of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.
Aplicaciones Científicas De Investigación
Overview of Research Applications
The compound 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its derivatives have been investigated across various scientific domains, demonstrating a wide range of potential applications. The research spans from exploring its affinity and activity at dopamine receptors to its role in synthesizing novel pharmacologically active molecules.
Dopamine Receptor Affinity and Activity
Research has shown that derivatives of this compound, such as 6-bromo and 6-chloro analogues, exhibit high affinity at D1 dopamine receptors. These studies aim at understanding the effect of halogen substitution on receptor affinity and activity, potentially contributing to the development of new therapeutic agents targeting neurological disorders. One derivative, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB), has been identified for further in vivo studies due to its promising profile (Neumeyer et al., 1991).
Synthesis of CCR5 Antagonists
The compound's framework has been utilized in the practical synthesis of CCR5 antagonists, which are crucial for treating conditions like HIV. An example includes the development of a method to synthesize 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist. This process exemplifies the compound's role in creating new therapeutic agents through innovative synthetic pathways (Ikemoto et al., 2005).
Analytical and Physicochemical Characterization
The analytical profile of compounds related to 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, such as metaclazepam, has been detailed, providing insights into their physical and physicochemical properties. This research is crucial for understanding the compound's characteristics and for the development of analytical methods for its quantification and quality control (Althaus et al., 1986).
Propiedades
IUPAC Name |
7-bromo-4-[2-(4-chlorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO2/c18-14-3-6-16-13(9-14)10-20(17(21)11-22-16)8-7-12-1-4-15(19)5-2-12/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLJYWJFBRBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)

![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)



![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)
